molecular formula C11H15BrOZn B14895318 3-n-PentyloxyphenylZinc bromide

3-n-PentyloxyphenylZinc bromide

Cat. No.: B14895318
M. Wt: 308.5 g/mol
InChI Key: KERINMKGYANJNP-UHFFFAOYSA-M
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Description

3-n-PentyloxyphenylZinc bromide is an organozinc compound with the molecular formula C11H15BrOZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-n-PentyloxyphenylZinc bromide can be synthesized through the reaction of 3-n-pentyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

  • Dissolution of 3-n-pentyloxyphenyl bromide in THF.
  • Addition of zinc dust or zinc powder to the solution.
  • Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures.
  • Filtration to remove any unreacted zinc and other impurities.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger reactors and more controlled conditions to ensure high yield and purity. The process may include:

  • Use of high-purity reagents and solvents.
  • Implementation of automated systems for reagent addition and temperature control.
  • Continuous monitoring of reaction parameters to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-n-PentyloxyphenylZinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiols.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF, diethyl ether, and other aprotic solvents are typically used.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound.

Scientific Research Applications

3-n-PentyloxyphenylZinc bromide has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Material Science: It is employed in the preparation of advanced materials such as polymers and nanomaterials.

    Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.

    Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-n-PentyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including:

    Transmetalation: Transfer of the organic group from zinc to another metal, such as palladium, in cross-coupling reactions.

    Nucleophilic Attack: The organozinc intermediate can act as a nucleophile, attacking electrophilic centers in other molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc bromide: Similar in structure but lacks the pentyloxy group.

    3-n-ButyloxyphenylZinc bromide: Similar but with a butyloxy group instead of a pentyloxy group.

    3-n-HexyloxyphenylZinc bromide: Similar but with a hexyloxy group.

Uniqueness

3-n-PentyloxyphenylZinc bromide is unique due to the presence of the pentyloxy group, which can influence its reactivity and selectivity in chemical reactions. This structural feature can provide distinct advantages in certain synthetic applications, making it a valuable reagent in organic chemistry.

Properties

Molecular Formula

C11H15BrOZn

Molecular Weight

308.5 g/mol

IUPAC Name

bromozinc(1+);pentoxybenzene

InChI

InChI=1S/C11H15O.BrH.Zn/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h4-5,8-9H,2-3,7,10H2,1H3;1H;/q-1;;+2/p-1

InChI Key

KERINMKGYANJNP-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC1=CC=C[C-]=C1.[Zn+]Br

Origin of Product

United States

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